molecular formula C6H9N3O B1404072 4-Aminomethyl-6-methyl-pyridazin-3-OL CAS No. 802021-93-8

4-Aminomethyl-6-methyl-pyridazin-3-OL

Cat. No. B1404072
M. Wt: 139.16 g/mol
InChI Key: RUDUECHLUUQPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Aminomethyl-6-methyl-pyridazin-3-OL” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-Aminomethyl-6-methyl-pyridazin-3-OL” consists of a pyridazinone ring with an aminomethyl group at the 4th position and a methyl group at the 6th position .

Scientific Research Applications

Pharmacological Investigations

Pyridazines like 4-Aminomethyl-6-methyl-pyridazin-3-OL have been described in pharmacological studies. 3,6-Dialkoxy-pyridazines exhibit notable anticonvulsive properties, while 3,6-dihydrazino-pyridazine shares similarities with blood pressure lowering drugs. The sulfaderivative of 3-amino-6-chloro-pyridazine demonstrates excellent anti-bacterial effects (Druey et al., 1954).

Antihypertensive and Antithrombotic Properties

A study on 7-amino and 7-acylamino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones, as rigid congeners of hypotensive 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, revealed significant antihypertensive and antithrombotic effects. The 7-amino and 7-acetylamino derivatives were particularly potent in reducing blood pressure and preventing thrombosis (Cignarella et al., 1986).

Herbicidal Activities

In agriculture, certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit herbicidal activities. Some of these compounds can completely inhibit chlorophyll at specific concentrations and show herbicidal activities comparable to commercial herbicides against dicotyledonous plants (Xu et al., 2008).

Anti-inflammatory Effects and Behavioral Studies

Pyridazinone derivatives, including some 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, have been studied for their anti-inflammatory effects. Local administration of these derivatives in a mouse model showed significant reduction in paw edema, similar to the effects of known anti-inflammatory drugs. However, different derivatives varied in their side effects, such as hyperalgesia and impact on locomotor activity (Pieretti et al., 2006).

Synthesis and Application in Medicinal Chemistry

The synthesis of pyridazin-3-one derivatives and their application in medicinal chemistry have been explored. These derivatives have potential in various therapeutic areas, given their unique chemical structure and pharmacological properties (Ibrahim & Behbehani, 2014).

Potential in Treating Cognitive Disorders

One study identified a pyridazin-3-one derivative as a lead candidate for treating attentional and cognitive disorders. This compound showed high affinity for certain receptors, excellent pharmaceutical properties for CNS drugs, and minimal metabolism in liver microsomes (Hudkins et al., 2011).

Plant Growth Stimulation

Certain 6-methylpyrimidine-4-ol derivatives, including pyridazine moieties, have shown pronounced stimulating action on plant growth, with activities comparable to known growth stimulants (Yengoyan et al., 2020).

properties

IUPAC Name

5-(aminomethyl)-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-5(3-7)6(10)9-8-4/h2H,3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDUECHLUUQPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminomethyl-6-methyl-pyridazin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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